Technical Guide: 5-Formyl-1H-pyrazole-3-carboxylic Acid
Technical Guide: 5-Formyl-1H-pyrazole-3-carboxylic Acid
CAS: 854699-16-4 Formula: C₅H₄N₂O₃ Molecular Weight: 140.10 g/mol
Executive Summary
5-Formyl-1H-pyrazole-3-carboxylic acid is a bifunctional heterocyclic scaffold critical to modern drug discovery. Characterized by its amphoteric nature and dual reactivity (electrophilic aldehyde and nucleophilic/acidic carboxylate), it serves as a "linchpin" intermediate for synthesizing complex bioactive molecules. Its structural rigidity and ability to participate in hydrogen bond networks make it an ideal bioisostere for phenyl rings in kinase inhibitors, GPCR antagonists (specifically P2Y14R), and metal-organic frameworks (MOFs).
This guide provides a rigorous technical analysis of the compound's synthesis, reactivity profile, and application in high-throughput medicinal chemistry.
Chemical Profile & Tautomerism
The compound exists in a dynamic equilibrium of tautomers, a feature that significantly influences its reactivity and binding affinity.
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | Hygroscopic; store under inert gas. |
| Melting Point | >250 °C (dec.)[1][2][3] | High lattice energy due to intermolecular H-bonding. |
| pKa (Acid) | ~3.5 | Carboxylic acid proton. |
| pKa (Base) | ~2.0 | Pyrazole nitrogen protonation. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (DCM, Hexane). |
Tautomeric Equilibrium
In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. While the CAS name specifies 1H-pyrazole, the compound is effectively a mixture of 3-formyl-1H-pyrazole-5-carboxylic acid and 5-formyl-1H-pyrazole-3-carboxylic acid .
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Implication: When performing N-alkylation, this equilibrium leads to regioisomeric mixtures (N1-alkyl vs. N2-alkyl) unless specific conditions (steric bulk or solvent polarity) are employed to direct selectivity.
Validated Synthesis Protocol
Direct commercial sourcing can be expensive or limited. The following protocol describes a robust, scalable 3-step synthesis starting from commercially available ethyl 2,4-dioxovalerate. This route avoids the over-oxidation issues common with KMnO₄.
Step 1: Knorr Pyrazole Synthesis
Reaction: Condensation of ethyl 2,4-dioxovalerate with hydrazine hydrate.
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Reagents: Ethyl 2,4-dioxovalerate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (0.5 M).
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Conditions: 0°C to RT, 2 hours.
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Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyls followed by dehydration.[4]
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Product: Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
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Yield: >90%.
Step 2: Riley Oxidation (Key Step)
Reaction: Selective oxidation of the activated methyl group to an aldehyde using Selenium Dioxide (SeO₂).
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Reagents: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq), SeO₂ (1.2 eq), Dioxane/Water (95:5).
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Conditions: Reflux (100°C), 4–6 hours.
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Critical Control: Monitor via TLC/LCMS. Prolonged heating can lead to the carboxylic acid (over-oxidation).
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Workup: Filter through Celite to remove red selenium precipitate. Concentrate filtrate.
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Product: Ethyl 5-formyl-1H-pyrazole-3-carboxylate.
Step 3: Controlled Hydrolysis
Reaction: Saponification of the ethyl ester without degrading the sensitive aldehyde.
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Reagents: LiOH·H₂O (2.5 eq), THF/Water (1:1).
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Why LiOH? Milder than NaOH; prevents Cannizzaro disproportionation of the aldehyde.
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Isolation: Acidify carefully to pH 3–4 with 1M HCl. The product precipitates.[1]
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Product: 5-Formyl-1H-pyrazole-3-carboxylic acid .[6]
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway ensuring regioselectivity and functional group tolerance.
Reactivity & Derivatization Strategies
The compound acts as a divergent core . The aldehyde and carboxylic acid handles are orthogonal, allowing sequential functionalization.
The "Aldehyde First" Strategy
The aldehyde is more reactive and prone to oxidation/reduction. It is standard practice to functionalize the aldehyde before coupling the carboxylic acid, or to protect the acid as an ester.
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Reductive Amination: Reacts with primary amines (R-NH₂) + NaBH(OAc)₃ to form aminomethyl derivatives. Crucial for introducing solubility-enhancing groups (e.g., morpholine, piperazine).
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Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium ylides generates vinyl-pyrazoles, extending conjugation for fluorophores or Michael acceptors.
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Hantzsch Synthesis: Condensation with 1,3-dicarbonyls to form dihydropyridines.
The "Acid First" Strategy
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Amide Coupling: Standard HATU/EDC conditions work well.
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Note: The pyrazole NH does not require protection during amide coupling if 1 equivalent of base is accounted for, but N-protection (Boc/THP) improves solubility and yield.
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Divergent Reactivity Map
Figure 2: Functionalization pathways demonstrating the scaffold's versatility in library generation.
Applications in Drug Discovery
Case Study: P2Y14R Antagonists
Research has identified 5-substituted pyrazole-3-carboxamides as potent antagonists of the P2Y14 receptor, a target for inflammation and immune disorders.
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Mechanism: The pyrazole core mimics the uracil moiety of the natural ligand (UDP-glucose).
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Role of CAS 854699-16-4: The carboxylic acid forms the primary amide bond (the "tail" of the drug), while the formyl group is converted into a lipophilic aromatic moiety (the "head") via reductive amination or Suzuki coupling (after converting CHO to halide).
Kinase Inhibition
The 3-amido-5-aryl-pyrazole motif is a privileged structure in kinase inhibitors (e.g., similar to the core of Ruxolitinib or Tozasertib). The 5-formyl group allows for the precise installation of the "gatekeeper" interacting residue.
Handling & Safety (SDS Summary)
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Hazards: Irritant (Skin/Eye/Respiratory).
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GHS Classification: H315, H319, H335.
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Storage: 2–8°C. Hygroscopic. Store under Argon/Nitrogen.
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Stability: Aldehyde is susceptible to air oxidation to the dicarboxylic acid over time. Verify purity via 1H-NMR (Aldehyde peak ~9.8–10.0 ppm) before use.
References
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Matrix Fine Chemicals. (n.d.). 5-Formyl-1H-pyrazole-3-carboxylic acid Product Data. Retrieved from
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PubChem. (2025).[6][7] Ethyl 5-formyl-1H-pyrazole-3-carboxylate (Precursor Data). National Library of Medicine. Retrieved from
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Li, Z., et al. (2022).[1] Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists. Journal of Medicinal Chemistry, 65(23), 15967-15990. Retrieved from
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BenchChem. (2025).[4] Mechanism and Synthesis of Pyrazoles from Ethyl 2,4-dioxopentanoate. Retrieved from
- Carey, F. A., & Sundberg, R. J. (2007).
Sources
- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 5-formyl-1H-pyrazole-3-carboxylate | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
